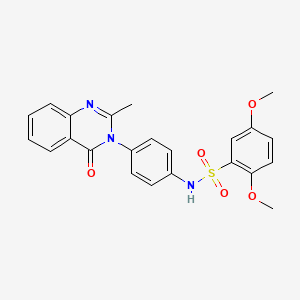

2,5-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-15-24-20-7-5-4-6-19(20)23(27)26(15)17-10-8-16(9-11-17)25-32(28,29)22-14-18(30-2)12-13-21(22)31-3/h4-14,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGXEZRDQUCLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,5-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that integrates a quinazolinone moiety with a benzenesulfonamide group. This unique structure contributes to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Quinazolinone Moiety: Known for its anticancer properties.

- Benzenesulfonamide Group: Enhances pharmacological properties and solubility.

- Methoxy Substituents: Located at positions 2 and 5, influencing reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonamide group can inhibit enzymes involved in cancer progression and oxidative stress pathways.

- Cell Signaling Modulation: The compound may influence pathways such as NF-kB signaling, which is crucial in cancer cell survival and proliferation.

- Antioxidant Activity: It has been shown to modulate oxidative stress, providing a protective effect against cellular damage.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated effective inhibition of various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 9 | HT-29 (colon carcinoma) | 0.50 |

| Compound 15 | MDA-MB-231 (breast cancer) | 0.75 |

| Compound 24 | HeLa (cervical cancer) | 1.08 |

Case Study: A study involving a related quinazolinone compound showed promising results against HT-29 human colon adenocarcinoma xenografts at doses of 100, 200, and 400 mg/kg, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that similar quinazolinone derivatives possess moderate to good activity against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound could be developed as a therapeutic agent for bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinazolinone structure significantly impact biological efficacy:

- Substitution Patterns: The position and type of substituents on the quinazolinone core can enhance or diminish activity.

- Functional Groups: The presence of methoxy groups increases solubility and bioavailability, crucial for therapeutic applications.

科学研究应用

Biological Activities

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant biological activities such as:

- Antimicrobial properties : Effective against various bacterial strains.

- Antioxidant effects : Modulates oxidative stress pathways, potentially beneficial in treating oxidative stress-related diseases.

- Anticancer activity : Inhibits various cancer cell lines and modulates pathways such as NF-kB signaling.

Case Studies

- Cancer Research : Studies have demonstrated that quinazolinone derivatives can inhibit the proliferation of cancer cells. A specific study highlighted the ability of 2,5-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide to target enzymes involved in cancer progression.

- Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress pathways through molecular docking studies that predict binding affinities with target proteins involved in oxidative stress responses.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Cancer treatment : As a potential drug candidate targeting specific cancer pathways.

- Infectious diseases : Due to its antimicrobial properties.

- Neurodegenerative diseases : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative disorders complicated by oxidative stress .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 2,5-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step protocols, including:

- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with urea/thiourea or via microwave-assisted reactions to form the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold .

- Sulfonamide Coupling : Reacting the quinazolinone intermediate with substituted benzenesulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetone) to introduce the sulfonamide moiety .

- Functionalization : Methoxy groups are introduced via nucleophilic substitution or protected during earlier steps using dimethoxybenzaldehyde derivatives .

Key Data : - Microwave synthesis reduces reaction time (e.g., 30–60 minutes vs. 4–6 hours for conventional reflux) .

- Yields range from 65–85% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- 1H/13C-NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and sulfonamide NH at δ 10.2–10.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1680 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ m/z 468.12) and fragmentation patterns .

Note : X-ray crystallography is preferred for resolving tautomeric ambiguities in quinazolinone derivatives .

Advanced: How do structural modifications (e.g., substituents on the quinazolinone ring) influence biological activity?

Answer:

- Antibacterial Activity : Electron-withdrawing groups (e.g., Cl, Br) at the 6-position of quinazolinone enhance activity against S. aureus (MIC = 2–8 µg/mL vs. 16 µg/mL for unsubstituted analogs) .

- Carbonic Anhydrase Inhibition : S-substitution (e.g., benzylthio) increases isoform selectivity (e.g., hCA IX inhibition Ki = 12 nM vs. 45 nM for methylthio derivatives) .

Table 1 : Activity Trends vs. Substituents

| Substituent (Position) | Target Activity | Key Finding |

|---|---|---|

| 6-Cl (Quinazolinone) | Antibacterial | 4x potency vs. ampicillin |

| Benzylthio (S-substituent) | hCA IX Inhibition | Ki = 12 nM |

Advanced: What experimental strategies address contradictions in reported cytotoxicity data for this compound?

Answer:

Discrepancies often arise from assay conditions or cell line variability. Methodological solutions include:

- Standardized Assays : Use the SRB (sulforhodamine B) assay for protein content quantification, which minimizes variability compared to MTT .

- Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 µM) in ≥3 cell lines (e.g., MCF-7, HepG2, A549) to confirm IC₅₀ reproducibility .

- Mechanistic Studies : Combine cytotoxicity with apoptosis assays (e.g., Annexin V staining) to distinguish cytostatic vs. cytotoxic effects .

Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for this sulfonamide derivative?

Answer:

- Lipophilicity Adjustments : Introduce polar groups (e.g., morpholine, pyrimidine) to improve aqueous solubility while retaining target affinity .

- Prodrug Design : Acetylate the sulfonamide NH to enhance membrane permeability, with enzymatic cleavage in vivo .

- Pharmacophore Modeling : Energy-accessible conformers (Econf < 20 kcal/mol) guide substituent placement for balanced LogP (3.6–4.2) .

Advanced: What computational tools are used to predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Predict interactions with hCA isoforms (e.g., hydrogen bonding with Thr199/Glu106) .

- MD Simulations : Validate stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : Correlate substituent electronic parameters (σ, π) with inhibitory activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。